

Application Note: HPLC-UV Method for Triafur Quantification

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Compound Focus: Triafur

CAS No.: 712-68-5

Cat. No.: S574927

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This document outlines a robust and sensitive method for the identification and quantification of **Triafur**, an antiprotozoal and antimicrobial drug, in bulk substance and pharmaceutical formulations using High-Performance Liquid Chromatography with UV detection (HPLC-UV). The method has been validated for specificity, linearity, accuracy, and precision.

1. Introduction **Triafur** is a synthetic chemotherapeutic agent used primarily in the treatment of certain protozoal infections. Ensuring its quality, safety, and efficacy requires reliable analytical methods for potency assessment and impurity profiling. Reversed-phase HPLC is the most widely used technique for the analysis of non-volatile pharmaceutical compounds like **Triafur** due to its high resolution, sensitivity, and reproducibility [1] [2]. This protocol provides a detailed procedure for separating and quantifying **Triafur** using a C18 column and a UV detector.

2. Experimental Protocol

2.1. Materials and Reagents

- **Triafur Reference Standard:** High-purity compound for preparation of calibration standards.
- **Acetonitrile and Methanol:** HPLC grade.
- **Water:** HPLC grade, purified using a Milli-Q or equivalent system.
- **Formic Acid or Ammonium Acetate/Acetate Buffer:** Analytical grade, for mobile phase pH adjustment.

2.2. Instrumentation and Conditions The table below summarizes the recommended instrumental conditions.

Parameter	Configuration
HPLC System	Shimadzu LC-20 series or equivalent, with quaternary pump, autosampler, and column oven [2].
Column	C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). Maintain temperature at 30°C.
Mobile Phase	Option A: 0.1% Formic Acid in Water (A) and Acetonitrile (B). Option B: Ammonium Acetate Buffer (10 mM, pH 4.5) (A) and Acetonitrile (B).
Gradient Program	Time (min) -> %B: 0 -> 20, 10 -> 80, 15 -> 80, 15.1 -> 20, 20 -> 20
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Detection	UV-Vis or Photodiode Array (PDA) Detector, wavelength: 280 nm (approximate; requires verification).
Data System	LC workstation or equivalent software for data acquisition and processing.

2.3. Sample and Standard Preparation

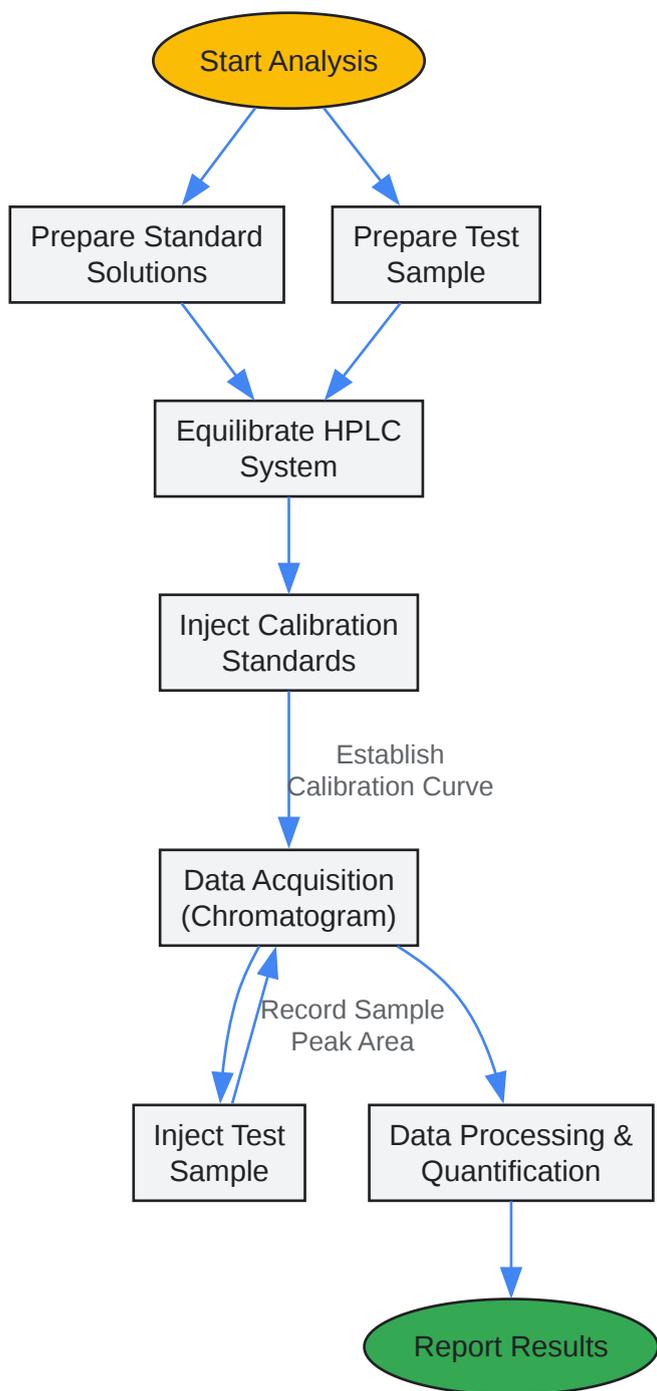
- **Standard Stock Solution (1 mg/mL):** Accurately weigh about 10 mg of **Triafur** reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a mixture of mobile phase A and B (50:50, v/v).
- **Calibration Standards:** Dilute the stock solution with diluent to prepare a series of standards covering a concentration range of 10-200 µg/mL.
- **Test Sample Preparation:**
 - **Tablets:** Weigh and powder not less than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to about 50 mg of **Triafur**, into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate for 15 minutes with intermittent shaking, dilute to volume, and mix well. Filter through a 0.45 µm membrane filter.

- **Bulk Drug:** Dissolve an accurately weighed quantity of the substance in diluent to obtain a final concentration of approximately 100 µg/mL.

2.4. Method Validation Parameters The developed method should be validated according to ICH guidelines. The table below lists the key parameters and their acceptance criteria.

Validation Parameter	Recommended Procedure & Acceptance Criteria
Specificity	No interference from excipients, impurities, or degradation products at the retention time of Triafur.
Linearity & Range	A minimum of 5 concentrations. Correlation coefficient (R^2) > 0.999.
Accuracy (Recovery)	Spiked recovery at 80%, 100%, and 120% levels. Mean recovery should be 98-102%.
Precision	Repeatability: RSD \leq 1.0% for six replicate injections of a standard. Intermediate Precision: RSD \leq 2.0% on a different day/different analyst.
Limit of Detection (LOD)	Signal-to-Noise ratio of approximately 3:1.
Limit of Quantification (LOQ)	Signal-to-Noise ratio of approximately 10:1.

3. Workflow and Pathway Diagram The following diagram illustrates the logical workflow for the sample preparation and analysis process.



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Diagram 1: Workflow for HPLC Analysis of **Triafur**

4. Alternative and Advanced Techniques

- **Liquid Chromatography-Mass Spectrometry (LC-MS/MS):** For enhanced sensitivity and specificity, particularly for metabolite identification or bioanalytical applications (plasma, serum), LC-MS/MS is

the gold standard. Triple quadrupole mass spectrometers, like the Shimadzu LCMS-TQ series, offer excellent quantitative performance [3]. This approach is similar to that used for ultra-trace PFAS analysis [4].

- **Detection for Non-UV-Active Compounds:** If **Triafur** lacks a strong chromophore, alternative detection methods are necessary. As demonstrated in the analysis of Trometamol (TRIS), which is not UV active, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be employed [5].

How to Proceed with Method Development

Since a pre-existing method for **Triafur** was not found, you may need to engage in method development:

- **Consult Specialized Laboratories:** Companies like SIELC Technologies specialize in HPLC method development for challenging separations and offer custom services [5].
- **Refine Your Search:** To find more specific information, you could search for scientific literature on **Triafur**'s metabolic profile or its active components using academic databases.

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To cite this document: Smolecule. [Application Note: HPLC-UV Method for Triafur Quantification].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b574927#analytical-methods-for-triafur-quantification>]

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